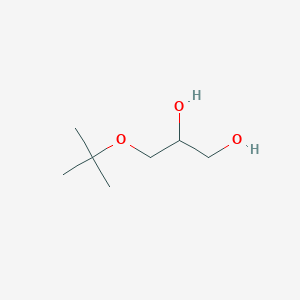

(+/-)-3-tert-Butoxy-1,2-propanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDLYMEUNBLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411618 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-98-0 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Direct Etherification Approaches

Direct etherification stands as a prominent method for synthesizing glycerol (B35011) ethers. This approach involves the reaction of glycerol with an alkylating agent in the presence of a catalyst to form a mixture of mono-, di-, and tri-ethers. The focus of this section is on the catalytic etherification of glycerol to produce (+/-)-3-tert-Butoxy-1,2-propanediol and other related ethers.

The tert-butylation of glycerol is a well-studied reaction that yields a mixture of tert-butyl glycerol ethers (tBGEs), including monoethers (like this compound), diethers, and a triether. mdpi.com This process is typically catalyzed by strong acids. mdpi.com

Two primary alkylating agents are employed for the tert-butylation of glycerol: isobutene (also known as isobutylene) and tert-butyl alcohol (TBA). mdpi.comresearchgate.net

When isobutene is used, the reaction is typically conducted under pressure (around 20 atm) to maintain the olefin in a liquid state. mdpi.com However, isobutene is immiscible with glycerol, leading to a heterogeneous reaction system that can have mass transport limitations. mdpi.com A significant side reaction is the dimerization of isobutene. mdpi.com Despite these challenges, a commercial process has been developed using this route. mdpi.com

Tert-butyl alcohol (TBA) offers an alternative with the advantage of being more soluble in glycerol, creating a more homogeneous reaction mixture. researchgate.net The reaction with TBA, however, produces water as a co-product for each ether linkage formed, which can negatively impact catalyst activity and introduce thermodynamic limitations, making it more challenging to achieve high yields of the more substituted di- and tri-ethers. mdpi.commdpi.com The dehydration of TBA to isobutene can also occur as a secondary, and often undesirable, reaction. mdpi.comresearchgate.net

Solid acid catalysts are preferred for glycerol etherification due to their ease of separation from the reaction mixture and potential for reuse. Among the most effective are ion-exchange resins and various sulfonated materials. researchgate.netmdpi.com

Ion-Exchange Resins: Strong acid ion-exchange resins, such as those of the Amberlyst type, are widely used and have shown high activity in glycerol etherification. researchgate.netacs.orgresearchgate.net For instance, Amberlyst-15 has been successfully used to catalyze the reaction between glycerol and TBA. acs.orgvurup.sk These resins possess sulfonic acid groups (-SO₃H) within a styrene-divinylbenzene polymer matrix, providing strong Brønsted acid sites that are crucial for the reaction. researchgate.net Studies have shown that with Amberlyst-39, a 100% glycerol conversion with 93% selectivity towards higher ethers could be achieved when reacting with isobutene. mdpi.comresearchgate.net

Sulfonated Materials: Various materials functionalized with sulfonic acid groups also serve as effective catalysts. These include:

Sulfonated Silicas and Titanias: Amorphous silica (B1680970) functionalized with sulfonic acid groups has demonstrated excellent catalytic performance, achieving nearly total glycerol conversion in microwave-assisted etherification with TBA. mdpi.comnih.gov The activity of these catalysts is influenced by their surface area, pore volume, and acidity. nih.gov

Sulfonated Carbons: Carbon-based materials that are sulfonated can also act as acid catalysts for this transformation. mdpi.com

Zeolites: Large-pore zeolites like H-Y and H-BEA have been compared to ion-exchange resins. H-BEA, for example, was found to be more active in producing di-ethers from glycerol and TBA compared to Amberlyst-15. vurup.sk

The performance of these solid catalysts is often linked to both their acidity and surface polarity. A balance is required, as highly hydrophobic surfaces may not effectively adsorb the polar glycerol molecule, while surfaces that adsorb glycerol too strongly can also lead to low activity. rsc.orgresearchgate.net

The etherification of glycerol with a tert-butylating agent is a series of consecutive and reversible reactions. mdpi.com The process begins with the formation of mono-tert-butyl glycerol ethers (MTBG), which includes the primary target compound, this compound (also referred to as tB1GE-a), and its isomer, 2-tert-butoxy-1,3-propanediol (tB1GE-b). mdpi.com

These monoethers can then react further with the alkylating agent to form two di-tert-butyl glycerol ether (DTBG) isomers (tB2GE-a and tB2GE-b). mdpi.commdpi.com Finally, the diethers can be converted into the single tri-tert-butyl glycerol ether (TTBG) isomer. mdpi.commdpi.com The primary hydroxyl groups of glycerol are generally favored for etherification over the secondary hydroxyl group, partly due to steric reasons, as the tert-butyl group is bulky. vurup.sk

The table below summarizes the typical product distribution in glycerol etherification with isobutene after reaching equilibrium.

| Product | Composition (%) |

| Unconverted Glycerol | 5% |

| Monoethers (MTBG) | 30% |

| Diethers (DTBG) | 45% |

| Triether (TTBG) | 20% |

| Data sourced from a study on glycerol etherification with isobutene. osti.gov |

The formation of these products is highly dependent on reaction conditions such as temperature, catalyst loading, and the molar ratio of reactants. vurup.sk For example, using Amberlyst-15 with a TBA to glycerol molar ratio of 4:1 at 70°C, a maximum monoether yield of 87% was achieved after 180 minutes. vurup.sk

The reaction mechanism on a solid acid catalyst begins with the adsorption and activation of the reactants. mdpi.com

Glycerol Adsorption: The performance of solid acid catalysts is influenced by the polarity of their surface. rsc.orgresearchgate.net For the reaction to proceed, the polar glycerol molecule must adsorb onto the catalyst surface. Materials with a balanced surface character, such as Amberlyst resins and certain zeolites, show the best results. rsc.orgresearchgate.net

Alkylating Agent Activation: The activation of the tert-butylating agent is initiated by a proton (H⁺) from the acid catalyst.

In the case of tert-butyl alcohol , the hydroxyl group is protonated by an acid site. This is followed by the elimination of a water molecule to form a stable tertiary carbocation (tert-butyl cation). mdpi.com

When isobutene is used, the double bond is protonated by the acid catalyst, which also generates the same tert-butyl carbocation intermediate. mdpi.com

The presence of water, either added or produced during the reaction with TBA, can compete with the reactants for the active sites on the catalyst, potentially inhibiting the reaction. mdpi.com

Following the formation of the electrophilic tert-butyl carbocation, the reaction proceeds via nucleophilic attack from one of the hydroxyl groups of the glycerol molecule. mdpi.com

The lone pair of electrons on a glycerol oxygen atom attacks the positively charged carbon of the tert-butyl carbocation. This can occur at either the primary or secondary hydroxyl groups of glycerol, leading to the formation of the corresponding monoether isomers. mdpi.comvurup.sk The final step is the deprotonation of the resulting intermediate to regenerate the catalytic acid site and yield the ether product. uu.nl

This process is sequential. The initially formed monoethers can undergo further nucleophilic addition with another activated tert-butyl group to form diethers, and subsequently, the triether. mdpi.commdpi.com The entire pathway consists of equilibrium reactions, and the final product distribution can be influenced by factors such as removing water from the reaction medium, which can shift the equilibrium towards the formation of higher ethers. mdpi.commdpi.com

Catalytic Etherification of Glycerol

Reaction Pathway Elucidation: Mono-, Di-, and Tri-ether Formation

Control of Regioselectivity and Stereoselectivity in Etherification

The etherification process for synthesizing substituted propanediols requires precise control to achieve the desired regioselectivity and stereoselectivity. While specific studies on the etherification to form this compound are not extensively detailed in the provided results, general principles of controlling such reactions can be inferred. The choice of catalyst, protecting groups, and reaction conditions are paramount. For instance, in the synthesis of other complex molecules, chiral auxiliaries are employed to direct the stereochemical outcome of glycosylation reactions, ensuring the formation of specific stereoisomers. nih.gov This principle of using a directing group is fundamental in achieving stereoselectivity.

Regioselectivity in the etherification of a diol like glycerol involves differentiating between the primary and secondary hydroxyl groups. Acid or base catalysis can influence which hydroxyl group is more reactive. For example, base-catalyzed reactions often favor the more acidic hydroxyl group, while acid-catalyzed reactions might proceed via a carbocation intermediate, with the stability of the intermediate dictating the site of etherification. The steric hindrance of the incoming tert-butyl group would also play a significant role, generally favoring reaction at the less hindered primary hydroxyl group to yield the 1-substituted product.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. This involves a systematic study of parameters such as temperature, pressure, catalyst loading, and solvent. In related hydrogenolysis reactions for producing propanediols from glycerol, the optimization of these conditions has been shown to significantly impact the product distribution. rsc.orgresearchgate.net For instance, in the hydrogenolysis of glycerol, higher temperatures and hydrogen pressures can increase glycerol conversion and selectivity towards 1,2-propanediol. mdpi.com

A similar approach would be necessary for the etherification synthesis of this compound. The choice of solvent can affect the solubility of reactants and the stability of intermediates. The concentration of the base or acid catalyst needs to be carefully controlled to promote the desired reaction while minimizing side reactions. A thorough investigation, potentially employing design of experiments (DoE), would allow for the systematic optimization of these variables to achieve the highest possible yield and purity of the target compound.

Hydrogenolysis-based Synthesis from Glycerol Derivatives

An alternative and significant route for the synthesis of propanediols is the hydrogenolysis of glycerol, a readily available byproduct from biodiesel production. mdpi.com This process involves the cleavage of carbon-oxygen (C-O) bonds in the glycerol molecule. encyclopedia.pubnih.gov

Catalytic Systems for Hydrogenolysis

A variety of catalytic systems have been developed for the hydrogenolysis of glycerol. These can be broadly categorized into those using non-precious metals and those employing precious metals. mdpi.com

Non-precious metal catalysts: Copper-based catalysts are widely used and have shown high activity and selectivity for the production of 1,2-propanediol. mdpi.com For example, a novel Cu/ZrO2 catalyst, prepared via metal-organic framework (MOF) decomposition, demonstrated a 75% yield of 1,2-propanediol. mdpi.com The performance of these catalysts is often enhanced by the choice of support material and the presence of promoters. mdpi.com

Precious metal catalysts: Metals such as ruthenium (Ru), platinum (Pt), and palladium (Pd) are also effective for glycerol hydrogenolysis. rsc.orgmdpi.com These catalysts are often used for the synthesis of the more valuable 1,3-propanediol (B51772), but can also be tailored for 1,2-propanediol production. mdpi.comrsc.org For instance, Pt-WOx and Ir-ReOx based catalysts have shown high efficacy. mdpi.com

The table below summarizes various catalytic systems used in glycerol hydrogenolysis.

| Catalyst Active Component | Support Material | Promoter/Additive | Target Propanediol (B1597323) | Reference |

| Copper (Cu) | Zirconia (ZrO2) | - | 1,2-Propanediol | mdpi.com |

| Copper (Cu) | Alumina (γ-Al2O3) | Zinc (Zn) | Propanediols | researchgate.net |

| Ruthenium (Ru) | Carbon (C) | - | 1,2-Propanediol | nih.gov |

| Platinum (Pt) | Tungsten Oxide (WOx) | - | 1,3-Propanediol | mdpi.com |

| Iridium (Ir) | Rhenium Oxide (ReOx) | Silica (SiO2) | 1,3-Propanediol | rsc.org |

| Rhodium (Rh) | Carbon (C) | Tungstic Acid (H2WO4) | Glycols | nih.gov |

Mechanistic Considerations in Carbon-Oxygen Bond Cleavage

The mechanism of C-O bond cleavage in glycerol hydrogenolysis is complex and can proceed through several proposed pathways. encyclopedia.pubnih.gov The specific mechanism is highly dependent on the catalyst and reaction conditions.

One prominent mechanism is the dehydration-hydrogenation pathway . In this route, glycerol is first dehydrated to form an intermediate, such as acetol (hydroxyacetone). mdpi.comnih.gov This intermediate is then hydrogenated to yield 1,2-propanediol. mdpi.comnih.gov This pathway is favored by catalysts with both acidic and metallic sites. mdpi.com

Another proposed mechanism involves a dehydrogenation-dehydration-hydrogenation sequence . Here, glycerol is initially dehydrogenated to form glyceraldehyde, which then undergoes dehydration and subsequent hydrogenation to produce 1,2-propanediol. nih.gov

The selective cleavage of specific C-O bonds is a key challenge. Studies combining experimental results and density functional theory (DFT) have shown that modifying catalyst surfaces can tune the selectivity of C-O bond cleavage. nih.govresearchgate.net For example, modifying a molybdenum carbide (Mo2C) surface with copper can alter the product distribution by changing the surface's oxophilicity. nih.govresearchgate.net

Enantioselective Synthesis Strategies

Producing enantiomerically pure forms of substituted propanediols is often necessary for applications in pharmaceuticals and materials science. This requires the use of enantioselective synthesis strategies.

Chiral Auxiliary Mediated Synthesis

One established method for achieving enantioselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral diols, a chiral auxiliary can be attached to a prochiral starting material. For example, in the synthesis of complex oligosaccharides, a (S)-(phenylthiomethyl)benzyl chiral auxiliary has been used to ensure the stereoselective formation of α-glycosides. nih.gov A similar strategy could be envisioned for the enantioselective synthesis of 3-tert-butoxy-1,2-propanediol. This would involve attaching a chiral auxiliary to a glycerol derivative, performing the tert-butoxylation reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The choice of the chiral auxiliary and the conditions for its attachment and removal are critical to the success of this approach.

Asymmetric Catalysis for Enantiomeric Control

The synthesis of specific enantiomers of 3-tert-butoxy-1,2-propanediol can be achieved through asymmetric catalysis, which creates the desired stereocenters from a prochiral starting material. Two prominent methods for installing vicinal diols are asymmetric dihydroxylation and asymmetric epoxidation followed by ring-opening.

Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting prochiral olefins into chiral vicinal diols with high enantioselectivity. encyclopedia.pubnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). encyclopedia.puborganic-chemistry.org For synthesizing an enantiomer of 3-tert-butoxy-1,2-propanediol, the corresponding starting material would be tert-butyl allyl ether. The choice of the chiral ligand (from AD-mix-α or AD-mix-β) dictates which face of the alkene is hydroxylated, thus determining whether the (R)- or (S)-diol is formed. encyclopedia.puborganic-chemistry.org The reaction is known for its reliability across a wide range of alkene substitution patterns, although cis-disubstituted alkenes sometimes show lower enantioselectivity. nih.gov

Sharpless Asymmetric Epoxidation (AE) provides an alternative route. This method is used to epoxidize primary and secondary allylic alcohols with high enantioselectivity. wikipedia.orgthermofisher.com The catalyst is formed from titanium tetra(isopropoxide) and a chiral tartrate ester, such as diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comwayne.edu To apply this to the synthesis of 3-tert-butoxy-1,2-propanediol, one would start with an allylic alcohol, perform the epoxidation to create a chiral epoxy alcohol, and then introduce the tert-butyl group. The stereochemistry of the final diol is controlled by the chirality of the DET used ((+)- or (-)-DET) in the epoxidation step. harvard.edu

Stereoselective Epoxide Opening Reactions (for related compounds)

The ring-opening of epoxides is a fundamental transformation in organic synthesis that can be used to generate 1,2-diols with defined stereochemistry. Epoxides are highly reactive due to their ring strain and readily undergo ring-opening with a wide array of nucleophiles. wikipedia.org

To synthesize 3-tert-butoxy-1,2-propanediol, a common strategy involves the nucleophilic ring-opening of a chiral epoxide precursor, such as (R)- or (S)-glycidol or their derivatives. Glycidol (B123203) is a versatile building block as it contains both an epoxide and a primary alcohol. The reaction involves the attack of a tert-butoxy (B1229062) nucleophile, typically generated from tert-butanol (B103910) and a base, or using a Lewis acid to activate the epoxide ring. The attack generally occurs at the less substituted carbon of the epoxide (C3), leading to the desired 1,2-diol structure. For instance, the acid-catalyzed hydrolysis of allyl glycidyl (B131873) ether has been used to produce 3-allyloxy-1,2-propanediol (B54475), a structurally related compound. prepchem.com This highlights the general applicability of epoxide ring-opening for preparing 3-alkoxy-1,2-propanediols.

The stereochemistry of the starting epoxide is transferred to the final product. For example, opening (R)-glycidol with a tert-butoxy nucleophile will produce (R)-3-tert-butoxy-1,2-propanediol. This method is highly stereospecific, proceeding with inversion of configuration at the center of nucleophilic attack.

Chiral Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture of this compound, separation of the two enantiomers is necessary to obtain the pure forms. This process is known as chiral resolution.

Diastereomeric Salt Formation

A classical method for resolving a racemic mixture is by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated. nih.gov For a racemic alcohol like this compound, this is typically achieved by reaction with a single enantiomer of a chiral acid. nih.gov This reaction forms a mixture of diastereomeric esters.

Commonly used chiral resolving agents for alcohols include chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. nih.gov The resulting diastereomeric esters can often be separated by fractional crystallization, taking advantage of their different solubilities. encyclopedia.pub Once a diastereomeric ester is isolated in pure form, the chiral auxiliary (the acid) is removed by hydrolysis, yielding the enantiomerically pure alcohol. nih.gov Though effective, this method can be laborious and may require multiple recrystallizations to achieve high optical purity. nih.gov

Chromatographic Separation Methods for Enantiomers

Direct separation of enantiomers can be accomplished using chiral chromatography, a powerful analytical and preparative technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-performance liquid chromatography (HPLC) with a chiral column is a widely used technique. For structurally similar compounds like 3-tert-butylamino-1,2-propanediol, enantiomers have been successfully separated on a Chiralpak AS stationary phase. nih.gov It is highly probable that a similar approach would be effective for resolving the enantiomers of this compound. Gas chromatography (GC) with a chiral column is another viable method, particularly for volatile diols. acs.org The choice of the specific CSP and the mobile phase is critical for achieving optimal separation.

Table 1: Example Chromatographic Conditions for Separation of Related Propanediol Enantiomers

| Parameter | Details | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Compound | 3-tert-butylamino-1,2-propanediol | nih.gov |

| Stationary Phase | Chiralpak AS | nih.gov |

| Detection | Evaporative Light Scattering Detection (ELSD) | nih.gov |

Kinetic Resolution via Enzymatic Processes

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective and stereoselective catalysts for this purpose.

In the case of racemic this compound, an enzyme can be used to selectively acylate one of the enantiomers. For example, using an acyl donor like vinyl acetate (B1210297), a lipase (B570770) such as Candida antarctica lipase B (CALB) or Candida rugosa lipase can catalyze the transfer of the acetyl group to one of the alcohol's enantiomers at a much higher rate. This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol. These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography. This method is widely used for the resolution of various chiral alcohols. The efficiency of the resolution is often described by the enantiomeric ratio (E-value).

Biocatalytic and Chemo-Enzymatic Transformations

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For this compound, biocatalysis is most prominently used in kinetic resolution, as detailed in the previous section. Enzymes like lipases are used in non-aqueous solvents to perform enantioselective transesterification or hydrolysis reactions.

Chemo-enzymatic synthesis combines enzymatic steps with traditional chemical reactions to construct a molecule. A chemo-enzymatic route to an enantiomer of 3-tert-butoxy-1,2-propanediol could involve an enzymatic kinetic resolution of the racemic mixture as a key step. For example, a chemical synthesis could produce the racemic diol, which is then resolved using a lipase. The resulting enantiomerically pure alcohol and the corresponding ester can then be carried forward in subsequent chemical steps. This approach combines the scalability of chemical synthesis with the unparalleled selectivity of biocatalysis. Research on related compounds has shown that lipases can be used for regioselective acylations and asymmetric bioreductions of prochiral ketones, demonstrating the versatility of enzymes in synthesizing chiral diols.

Regioselective O-Glucosylation by Sucrose (B13894) Phosphorylase

Sucrose phosphorylase has been effectively utilized for the regioselective glucosylation of various 1,2-propanediols, including this compound. This enzymatic transformation is a promising method for the functional diversification of bulk chemicals derived from glycerol. nih.gov The reaction involves the transfer of a glucose moiety from sucrose to the diol, exclusively forming 2-O-alpha-D-glucopyranosyl products. nih.gov This high regioselectivity for the secondary hydroxyl group is a key advantage of this biocatalytic approach.

The efficiency of the glucosylation reaction is influenced by the structure of the acceptor substrate. A study comparing the reactivity of several 3-alkyloxy-1,2-propanediols revealed that the steric bulk of the alkyloxy group plays a crucial role. nih.gov The reactivity of the acceptors was found to decrease in the following order: 3-methoxy-1,2-propanediol (B53666) > 1,2-propanediol > 3-allyloxy-1,2-propanediol > 3-(o-methoxyphenoxy)-1,2-propanediol > 3-tert-butoxy-1,2-propanediol. nih.gov This trend indicates that the sterically demanding tert-butyl group in this compound hinders its access to the active site of the enzyme, resulting in lower reactivity compared to less bulky analogues.

A significant challenge in this process is the competing hydrolysis of sucrose by the phosphorylase, which is a non-productive side reaction. nih.gov Optimization of reaction conditions, such as using a moderate excess of the sucrose donor, can minimize this side reaction and improve the yield of the desired glucosylated product. nih.gov

Table 1: Reactivity Order of Acceptor Substrates in O-Glucosylation by Sucrose Phosphorylase. nih.gov

| Acceptor Substrate | Relative Reactivity |

| 3-methoxy-1,2-propanediol | Highest |

| 1,2-propanediol | High |

| 3-allyloxy-1,2-propanediol | Moderate |

| 3-(o-methoxyphenoxy)-1,2-propanediol | Low |

| This compound | Lowest |

| This table illustrates the decreasing order of reactivity for various 1,2-propanediol derivatives in sucrose phosphorylase-catalyzed glucosylation. |

Lipase-Catalyzed Reactions (e.g., acylations, debenzoylation)

Lipases are widely employed enzymes for the kinetic resolution of racemic alcohols, including derivatives of 1,2-propanediol, through stereoselective acylation or deacylation reactions. While specific studies on the lipase-catalyzed reactions of this compound are not extensively documented, research on analogous compounds such as 3-benzyloxypropane-1,2-diol provides valuable insights into the potential of this methodology.

In a study on the lipase-catalyzed acylation of 3-benzyloxypropane-1,2-diol with vinyl acetate in supercritical carbon dioxide, various lipases were screened. researchgate.net Lipase AK from Pseudomonas fluorescens demonstrated the highest conversion and enantioselectivity, yielding monoacetate and diacetate products. researchgate.net This suggests that lipases can effectively differentiate between the enantiomers of 3-alkoxy-1,2-propanediols.

The kinetic resolution of 2,3-butanediol (B46004) using lipase from Pseudomonas cepacia in vinyl acetate has also been reported. capes.gov.brresearchgate.net This reaction proceeds via a sequential kinetic resolution where both acetylation steps favor the (R)-enantiomer, leading to high enantiomeric excess for both the remaining (S)-diol and the (R)-diacetate. capes.gov.brresearchgate.net This principle of sequential kinetic resolution could potentially be applied to this compound to obtain both enantiomers in high purity.

The choice of lipase and reaction conditions, including the acyl donor and solvent, is critical for achieving high enantioselectivity. Lipases from Pseudomonas species are frequently noted for their high selectivity in the resolution of various chiral alcohols. capes.gov.brmdpi.com

Table 2: Lipase-Catalyzed Acylation of 3-Benzyloxypropane-1,2-diol. researchgate.net

| Lipase Source | Conversion (%) | Enantiomeric Excess (ee) of Monoacetates (%) | Enantiomeric Excess (ee) of Diacetate (%) |

| Lipase AK "Amano" | 84.7 | 38 | 85 |

| This table shows the performance of Lipase AK in the acylation of a structural analog of 3-tert-butoxy-1,2-propanediol, indicating the potential for enantioselective transformation. |

Microbial Oxidation and Reduction Pathways

Microbial transformations offer a powerful tool for the asymmetric oxidation and reduction of prochiral and racemic compounds. While specific microbial pathways for the oxidation and reduction of this compound have not been detailed in the available literature, studies on similar propanediols demonstrate the feasibility of such biocatalytic approaches.

For instance, the microbial asymmetric oxidation of 2-butyl-1,3-propanediol has been investigated for the synthesis of chiral 2-hydroxymethylhexanoic acid. researchgate.net Strains of Acetobacter pasteurianus and Pseudomonas putida were identified to selectively oxidize one of the enantiomers, producing the corresponding (S)- or (R)-acid with high enantiomeric excess. researchgate.net This suggests that microorganisms possessing alcohol dehydrogenases could potentially be used for the enantioselective oxidation of one of the hydroxyl groups in this compound to yield a chiral hydroxy acid.

Similarly, the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established microbial transformation. nih.govresearchgate.netnih.govmdpi.com Various microorganisms, including yeasts like Rhodotorula glutinis and bacteria such as Bacillus cereus, are known to catalyze the reduction of a wide range of ketones with high stereoselectivity. researchgate.netmdpi.com A ketone derivative of 3-tert-butoxy-1,2-propanediol, such as 1-(tert-butoxy)-3-hydroxypropan-2-one, could potentially be a substrate for such microbial reductions to produce enantiomerically enriched (R)- or (S)-3-tert-butoxy-1,2-propanediol. The stereochemical outcome of the reduction is dependent on the specific enzymes present in the microorganism, following either Prelog's or anti-Prelog's rule. mdpi.com

Table 3: Examples of Microbial Asymmetric Oxidation of Propanediol Derivatives. researchgate.net

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) (%) |

| Acetobacter pasteurianus | 2-butyl-1,3-propanediol | (S)-2-hydroxymethylhexanoic acid | 89 |

| Pseudomonas putida | 2-butyl-1,3-propanediol | (R)-2-hydroxymethylhexanoic acid | 94 |

| This table provides examples of the enantioselective microbial oxidation of a propanediol analog, highlighting the potential for similar transformations of 3-tert-butoxy-1,2-propanediol. |

Stereochemical Inversion Processes (for related oxazolidinonic derivatives)

The stereochemical inversion of a chiral center is a crucial transformation in organic synthesis, often necessary to obtain a desired enantiomer that may be less accessible through other methods. For derivatives of this compound, specifically those converted to amino alcohols and subsequently to oxazolidinones, the Mitsunobu reaction is a powerful tool for achieving such an inversion. organic-chemistry.org

An oxazolidinone can be formed from a 2-amino-1-propanol derivative, which in turn can be synthesized from 3-tert-butoxy-1,2-propanediol. The secondary alcohol of the corresponding N-protected amino alcohol can undergo a Mitsunobu reaction to invert its stereochemistry. The Mitsunobu reaction typically involves the use of diethylazodicarboxylate (DEAD) or a similar azodicarboxylate, triphenylphosphine, and a nucleophile, such as a carboxylic acid. organic-chemistry.org

The reaction proceeds with a clean inversion of the stereocenter at the alcohol. organic-chemistry.org The resulting ester can then be hydrolyzed to afford the alcohol with the inverted configuration. This method provides a reliable pathway to access the diastereomer of the starting amino alcohol derivative, thereby expanding the range of accessible chiral building blocks from a single precursor. The efficiency and stereochemical outcome of the Mitsunobu reaction are well-established, making it a valuable strategy in multi-step organic synthesis.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural and Conformational Research

Spectroscopic methods are fundamental in elucidating the molecular structure and conformation of (+/-)-3-tert-Butoxy-1,2-propanediol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive chemical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include a singlet for the nine equivalent protons of the tert-butyl group, and distinct multiplets for the protons on the propanediol (B1597323) backbone (CH₂ and CH groups), as well as signals for the hydroxyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this includes separate signals for the quaternary and methyl carbons of the tert-butyl group, and the three unique carbons of the propane-1,2-diol backbone. nih.gov For a related compound, 1,3-propanediol (B51772), the chemical shifts are observed at 34.9 ppm (C2) and 59.8 ppm (C1 & C3). researchgate.net

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.2 | Singlet | C(CH₃)₃ |

| ¹H | 3.4-3.8 | Multiplet | CH₂O, CHO |

| ¹H | Variable | Broad Singlet | OH |

| ¹³C | ~27 | Quartet | C(CH₃)₃ |

| ¹³C | ~73 | Singlet | C(CH₃)₃ |

| ¹³C | 65-75 | Triplet/Doublet | CH₂O, CHO |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. researchgate.net Other key absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. While the O-H stretching band is typically weak in Raman, the C-H and C-C skeletal vibrations are usually strong and well-defined, providing a characteristic fingerprint for the molecule. researchgate.netmdpi.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (Broad, Strong) | Weak |

| C-H Stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |

| C-O Stretch | 1000-1200 (Strong) | 1000-1200 (Medium) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular formula is C₇H₁₆O₃, corresponding to a molecular weight of 148.20 g/mol . nih.govsigmaaldrich.com Electron ionization (EI) is a common MS technique where the molecule is bombarded with electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint that can be used for identification.

Chromatographic Separations for Purity and Stereochemical Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine its stereochemical composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Derivatization

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. oiv.intoiv.int It is widely used for the quantitative analysis of volatile and semi-volatile compounds. For the analysis of this compound, which has a relatively high boiling point, derivatization is often employed to increase its volatility and improve its chromatographic behavior. nih.gov A common derivatization agent is heptafluorobutyric anhydride. nih.gov The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for identification in GC. For 3-tert-butoxy-1,2-propanediol on a semi-standard non-polar column, the Kovats retention index is reported as 1094. nih.gov

Multi-dimensional Gas Chromatography for Enantiodifferentiation

The separation of enantiomers, or enantiodifferentiation, is a significant challenge in analytical chemistry. For a chiral molecule like this compound, which contains a stereocenter, separating the (R)- and (S)-enantiomers is essential for understanding its stereospecific properties and potential applications. Multi-dimensional gas chromatography (MDGC) stands out as a powerful technique for resolving such complex separations.

MDGC systems use two or more chromatographic columns, typically with different separation mechanisms, connected in series. A common configuration for chiral separations is "heart-cut" MDGC. In this setup, a non-chiral column performs the initial separation of the sample mixture. A specific, narrow fraction (the "heart-cut") containing the target analyte is then selectively transferred to a second, chiral column for the enantiomeric separation. This approach prevents overloading of the expensive chiral column and reduces interference from other matrix components.

While direct studies on this compound are not extensively published, the methodology is well-established for structurally similar diols. For instance, the enantiodifferentiation of 1,2-propanediol has been successfully achieved using heart-cut MDGC coupled to mass spectrometry. nih.gov In that research, the diol was first derivatized to enhance its volatility and chromatographic behavior. The enantiomeric separation of the resulting derivative was then performed on a specialized chiral column coated with heptakis-(6-O-tert-butyldimethylsilyl-2,3-di-O-acetyl)-β-cyclodextrin as the chiral selector. nih.gov

A similar strategy would be employed for this compound. After derivatization, the heart-cut containing the derivative would be transferred to a chiral secondary column, allowing for the baseline separation of the (R)- and (S)-enantiomers and their subsequent quantification.

Advanced Derivatization Methodologies for Enhanced Detectability and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. For gas chromatography, this often involves increasing the volatility and thermal stability of polar compounds. For a diol like this compound, the two hydroxyl groups make it polar and less volatile, which can lead to poor peak shape and low sensitivity in GC analysis. Chemical derivatization addresses these issues effectively.

Phenyl Boronic Acid Derivatization

A highly specific and efficient method for derivatizing compounds with vicinal diol functionalities (hydroxyl groups on adjacent carbon atoms) is the reaction with phenylboronic acid (PBA). nih.gov This methodology is directly applicable to this compound.

The reaction involves the condensation of the 1,2-diol group of the propanediol with PBA to form a stable, five-membered cyclic boronate ester. nih.govnih.gov This reaction is often rapid and can be performed under mild conditions. nih.govchromforum.org The formation of this derivative significantly improves the analytical characteristics of the molecule for GC-MS analysis in several ways:

Increased Volatility: The cyclic ester is less polar and more volatile than the original diol, leading to shorter retention times and improved peak shapes in gas chromatography.

Enhanced Specificity: The presence of the phenylboronate (B1261982) moiety provides a characteristic fragmentation pattern in mass spectrometry, aiding in the selective detection and identification of the analyte in complex samples. nih.gov

Improved Sensitivity: The derivatization can lead to better ionization efficiency and a more stable molecular ion, enhancing detection sensitivity. nih.govnih.gov

The general procedure for PBA derivatization is straightforward. The sample containing the diol is dissolved in a suitable solvent, the PBA reagent is added, and the mixture is heated to facilitate the reaction. Afterward, the resulting cyclic phenylboronate ester is extracted into a non-polar solvent, such as hexane (B92381) or cyclohexane, which is then injected into the GC-MS system for analysis. nih.govchromforum.org

Interactive Data Table: Phenyl Boronic Acid Derivatization for Diol Analysis

| Feature | Description | Benefit for this compound Analysis |

| Reagent | Phenylboronic Acid (PBA) | Reacts specifically with the 1,2-diol functional group. |

| Reaction | Forms a cyclic phenylboronate ester. | Increases volatility and thermal stability for GC. |

| Detection | GC-MS | Provides characteristic mass fragments for selective detection. nih.gov |

| Outcome | Enhanced chromatographic performance and sensitivity. | Allows for accurate quantification at low concentrations. nih.govnih.gov |

Mechanistic Studies on Biological and Toxicological Pathways

Metabolic Fate and Biotransformation Pathways in Biological Systems

The biotransformation of tert-butyl compounds involves a series of metabolic processes that determine their fate within biological systems.

The metabolism of tert-butyl compounds like tert-butanol (B103910) and methyl tert-butyl ether (MTBE) has been a subject of extensive study. Tert-butanol, for instance, was traditionally thought to be metabolized primarily through direct conjugation of its hydroxyl group. nih.gov However, research has demonstrated its in vivo oxidation to acetone (B3395972). nih.gov

MTBE, a widely used gasoline additive, is metabolized to several key compounds. hmdb.ca The primary metabolite is tert-butyl alcohol (TBA). hmdb.canih.gov Further oxidation of TBA leads to the formation of 2-methyl-1,2-propanediol and subsequently α-hydroxyisobutyric acid, which is a major urinary metabolite. hmdb.caebi.ac.ukrupahealth.com In fact, urinary α-hydroxyisobutyric acid is considered a reliable marker for recent exposure to MTBE. rupahealth.comhealthmatters.io Studies in rats have also identified a conjugate of TBA, likely a glucuronide, in the urine. ebi.ac.uk At high doses, acetone may also be detected as a urinary metabolite. ebi.ac.ukresearchgate.net

Similarly, the biotransformation of 2-methyl-1,3-propanediol (B1210203) can be directed to produce 3-hydroxy-2-methylpropionic acid through the action of alcohol and aldehyde dehydrogenases. rsc.org

Table 1: Observed Metabolites of Related Tert-Butyl Compounds

| Parent Compound | Observed Metabolites |

| tert-Butanol | Acetone nih.gov |

| Methyl tert-butyl ether (MTBE) | tert-Butyl alcohol (TBA), 2-methyl-1,2-propanediol, α-hydroxyisobutyric acid hmdb.caebi.ac.uk |

| 2-Methyl-1,3-propanediol | 3-Hydroxy-2-methylpropionic acid rsc.org |

This table summarizes the primary metabolites observed from the biotransformation of the listed parent compounds.

The initial step in the metabolism of many tert-butyl ethers, such as MTBE, is mediated by the cytochrome P-450 (CYP) enzyme system. nih.govnih.gov This process is an NADPH-dependent oxidation. nih.gov Specifically, studies have identified CYP2A6 as the major enzyme responsible for the metabolism of MTBE in human liver microsomes. nih.gov CYP2E1 also contributes, but to a lesser extent. nih.gov This enzymatic action involves the demethylation of the ether, leading to the formation of an intermediate that subsequently breaks down to produce TBA and formaldehyde (B43269) or formate. nih.gov

The involvement of cytochrome P-450 monooxygenases is a critical aspect of the biodegradation of these compounds. calpoly.edu While not all P-450 enzymes can oxidize MTBE, the activity of specific isoforms like CYP2A6 is crucial for its biotransformation. nih.govepa.gov

Toxicological Mechanisms and Effects of Related Compounds

The toxicological profiles of compounds structurally related to (+/-)-3-tert-Butoxy-1,2-propanediol are influenced by their metabolic products and inherent chemical properties.

Glycidyl (B131873) ethers, which contain an epoxide ring, are a class of compounds with known toxicological properties. Tert-butyl glycidyl ether, for example, is recognized as an irritant to the skin, eyes, and respiratory tract. noaa.gov Ethers, in general, have the potential to form unstable peroxides upon exposure to oxygen. noaa.gov The reactivity of the epoxide group is a key factor in the toxicity of glycidyl ethers, as they can react with cellular macromolecules. cdc.gov

Toxicological studies on structurally similar compounds provide valuable context. For tert-butanol, chronic oral exposure in animal studies has been linked to kidney and thyroid effects. epa.gov Specifically, in male rats, it can induce alpha 2u-globulin nephropathy, although it is considered a weak inducer of this specific condition. epa.gov In vitro studies have shown that tert-butanol is generally negative for genotoxicity. researchgate.net

Propylene (B89431) glycol ethers exhibit different toxicological profiles compared to ethylene (B1197577) glycol ethers. The α-isomers of propylene glycol ethers, which are secondary alcohols, are not metabolized to alkoxypropionic acids, a key pathway for the toxicity of ethylene glycol ethers. ecetoc.org Instead, their toxicity is primarily directed towards the liver and kidney. ecetoc.org Inhalation toxicity studies of 1,3-propanediol (B51772) in rats showed no significant adverse effects at the tested concentrations. researchgate.net

Table 2: Summary of Toxicological Findings for Related Compounds

| Compound | Key Toxicological Findings |

| tert-Butanol | Kidney and thyroid effects in chronic animal studies epa.gov |

| Propylene Glycol Ethers (α-isomers) | Liver and kidney toxicity ecetoc.orgecetoc.org |

| 1,3-Propanediol | Low inhalation toxicity in rats researchgate.net |

| tert-Butyl Glycidyl Ether | Skin, eye, and respiratory irritation noaa.gov |

This table presents a summary of the primary toxicological effects observed for the listed compounds.

The environmental fate of tert-butyl compounds is a significant area of research, particularly due to their presence as fuel oxygenates. MTBE is known for its mobility and persistence in groundwater. nih.gov Its resistance to biodegradation is attributed to the presence of both an ether bond and a tertiary carbon structure. nih.gov

However, microbial degradation of MTBE does occur, primarily under aerobic conditions. nih.gov Consortia of microorganisms and some pure bacterial strains have been shown to mineralize MTBE and TBA. nih.govnih.gov The biodegradation process often involves an initial attack by a monooxygenase enzyme. nih.gov Studies using aquatic sediments have demonstrated the potential for MTBE and TBA degradation, with some microcosms showing significant mineralization to CO2. epa.govasm.org The presence of other gasoline components can sometimes inhibit the biodegradation of MTBE. asm.org

Applications in Advanced Chemical and Pharmaceutical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is to produce a specific enantiomer of a chiral molecule. (+/-)-3-tert-Butoxy-1,2-propanediol, although a racemic mixture, serves as a key prochiral building block. This means that while it is not chiral itself, it can be used to generate chiral products through processes like enantioselective reactions or by resolution of its derivatives. Its protected glycerol (B35011) structure is a common motif in many biologically active molecules.

This compound is a precursor for crucial pharmaceutical intermediates, which are later converted into final Active Pharmaceutical Ingredients (APIs). jigspharma.com The synthesis of various APIs, particularly those that interact with biological systems in a stereospecific manner, often involves chiral intermediates derived from simple, protected propanediols. For instance, the related compound (S)-3-tert-Butylamino-1,2-propanediol, a high-purity chiral molecule, is widely used as an intermediate in the production of several APIs. jigspharma.com The synthesis of such amino-diols often starts from a protected glycerol derivative like this compound.

A prominent application of this building block is in the synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers. researchgate.net These drugs are used to manage cardiovascular disorders like hypertension and glaucoma. researchgate.net A key example is (S)-Timolol, the active enantiomer used in glaucoma treatment. jlu.edu.cngoogle.com

The synthesis of (S)-Timolol often involves the reaction of a chiral aminodiol with a thiadiazole derivative. jlu.edu.cngoogle.com The required chiral aminodiol, (S)-(-)-3-tert-butylamino-1,2-propanediol, can be synthesized from precursors like this compound through a sequence of chemical transformations that establish the correct stereochemistry. jigspharma.comgoogle.com The tert-butyl group in the starting material is a stable protecting group that can be removed or modified in later synthetic steps.

| Intermediate/Precursor | Target Drug Class/Example |

| (S)-3-tert-Butylamino-1,2-propanediol jigspharma.com | Beta-blockers jigspharma.com |

| 3-Chloro-4-morpholino-1,2,5-thiadiazole jlu.edu.cnchemicalbook.com | (S)-Timolol jlu.edu.cnchemicalbook.com |

| Racemic Timolol jlu.edu.cn | (S)-Timolol (via resolution) jlu.edu.cn |

Role as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to guide the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While this compound provides the core structure and chirality for the final product, it does not function as a traditional chiral auxiliary in the sense of being attached and later cleaved. Instead, it is more accurately described as a prochiral building block. The chirality is established from this molecule, which is incorporated into the final product's structure. This contrasts with auxiliaries like Evans' oxazolidinones or pseudoephedrine, which are designed to be recovered. wikipedia.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in producing specific pharmaceutical agents, this compound is a valuable intermediate for a broader range of complex organic molecules. sigmaaldrich.com Its two hydroxyl groups offer multiple points for chemical modification, allowing for the construction of diverse molecular architectures. The tert-butoxy (B1229062) group provides steric bulk and protects one end of the molecule, enabling regioselective reactions at the diol functionality. This makes it a useful starting point in multi-step syntheses where precise control over reactivity is essential. sigmaaldrich.com

Functional Diversification through Glycosylation for Fine Chemical Production

Glycosylation, the chemical attachment of a sugar moiety, is a powerful method for functional diversification, creating valuable fine chemicals. nih.govnih.gov Research has shown that 1,2-propanediol and its derivatives can be regioselectively glucosylated using enzymatic catalysts. nih.gov

Specifically, sucrose (B13894) phosphorylase can catalyze the transfer of a glucose unit from sucrose to the secondary hydroxyl group of various 1,2-propanediols, exclusively forming 2-O-alpha-d-glucopyranosyl products. nih.gov In a study comparing the reactivity of several 3-substituted-1,2-propanediols, 3-tert-butoxy-1,2-propanediol was identified as a viable, though less reactive, substrate for this transformation. nih.gov This process converts a bulk chemical derivative into a more complex, functionalized fine chemical without the need for complex protecting group strategies, highlighting an innovative route for creating value-added products. nih.gov

| Substrate (Acceptor) | Relative Reactivity in Glucosylation nih.gov |

| 3-methoxy-1,2-propanediol (B53666) | Highest |

| 1,2-propanediol | High |

| 3-allyloxy-1,2-propanediol (B54475) | Medium |

| 3-(o-methoxyphenoxy)-1,2-propanediol | Low |

| 3-tert-butoxy-1,2-propanediol | Lowest |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has become a standard tool for investigating the molecular properties of organic compounds. For (+/-)-3-tert-Butoxy-1,2-propanediol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G), can be used to optimize the molecular geometry and compute a range of electronic properties. mdpi.comresearchgate.net These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key descriptor of chemical reactivity, with a smaller gap generally indicating higher reactivity. The MEP map visually represents the charge distribution, identifying electron-rich regions (typically around the oxygen atoms of the hydroxyl and ether groups), which are susceptible to electrophilic attack, and electron-poor regions (around the hydrogen atoms of the hydroxyl groups), which are prone to nucleophilic attack. mdpi.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Method/Basis Set |

|---|---|---|

| Molecular Formula | C₇H₁₆O₃ | - |

| Molecular Weight | 148.20 g/mol | - |

| XLogP3-AA | -0.2 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 148.109944368 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 49.7 Ų | Computed by Cactvs 3.4.8.18 |

This table is based on data from PubChem and represents computationally derived properties. nih.govnih.gov

Spectroscopic Data Rationalization through Computational Methods

Computational methods are crucial for interpreting and rationalizing experimental spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks with greater confidence. For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) spectrum. These calculated frequencies, when appropriately scaled, can be matched to the experimental IR spectrum to assign specific vibrational modes, such as the O-H stretching of the diol, the C-O stretching of the ether, and various C-H bending and stretching modes. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical chemical shifts, calculated for the optimized geometry, provide a basis for assigning the signals observed in the experimental NMR spectra of the compound. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the aliphatic chain in this compound allows it to adopt multiple conformations. Understanding these conformational preferences is key to understanding its physical properties and chemical reactivity.

Analysis of Steric and Stereoelectronic Interactions

Conformational analysis of this compound involves exploring the potential energy surface by rotating around its single bonds. The bulky tert-butyl group imposes significant steric hindrance, which plays a major role in determining the most stable conformers. ualberta.ca The interactions between the hydroxyl groups, including the potential for intramolecular hydrogen bonding, are also critical.

The relative stability of different conformers is governed by a balance of steric repulsions (like gauche interactions between bulky groups) and stabilizing stereoelectronic effects, such as intramolecular hydrogen bonds between the two hydroxyl groups or between a hydroxyl group and the ether oxygen. researchgate.net The gauche conformation of the O-C-C-O dihedral angle in the diol moiety is often stabilized by such an intramolecular hydrogen bond. researchgate.net The large steric strain associated with the tert-butyl group likely influences the rotational barriers around the C-O and C-C bonds. ualberta.camit.edu

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational modeling can be used to explore the mechanisms of reactions involving this compound. For instance, in reactions such as etherification or esterification of the hydroxyl groups, DFT can be used to model the reaction pathway. acs.org This involves locating the transition state structures and calculating the activation energies, providing a detailed picture of the reaction's feasibility and kinetics. researchgate.net The synthesis of related glycol ethers has been studied, and these processes often involve intermediates that could be modeled computationally. mdpi.comresearchgate.net

Thermochemical Property Prediction and Evaluation

Future Research Directions and Emerging Trends

Development of Highly Sustainable and Green Synthetic Pathways

A major focus of future research is the development of environmentally benign methods for the production of 3-tert-butoxy-1,2-propanediol. This includes the exploration of novel biocatalytic systems and the implementation of solvent-free and continuous flow methodologies.

The synthesis of enantiopure epoxides and their corresponding vicinal diols, such as the individual enantiomers of 3-tert-butoxy-1,2-propanediol, is a significant area of interest for fine organic synthesis, particularly in the creation of biologically active compounds. nih.gov Biocatalytic approaches are at the forefront of this research, offering a promising alternative to traditional chemical methods. nih.gov These methods can involve the direct epoxidation of double bonds or indirect biocatalytic routes to produce chiral building blocks in high enantiomeric purity. nih.gov The use of enzymes as catalysts in these processes is a key strategy for achieving the desired stereoselectivity. nih.gov For instance, research into the production of (R,R)-2,3-butanediol has shown that inactivating certain genes in Klebsiella pneumoniae can enhance the production of the desired stereoisomer. nih.gov

In the quest for greener chemical processes, solvent-free synthesis is gaining traction. Research has demonstrated the efficient synthesis of tert-butyl ethers from various alcohols using tert-butyl bromide in the presence of a reusable lead carbonate catalyst under solvent-free conditions. sci-hub.se This method offers good to excellent yields and the catalyst can be easily recovered and reused. sci-hub.se Furthermore, continuous-flow processes are being designed to enhance the production of specific isomers. researchgate.net These systems combine enzymatic reactions with in-line work-up steps, providing a more efficient and technologically advanced approach to synthesizing high-purity chemical compounds. researchgate.net

Exploration of Advanced Catalytic Materials for Enhanced Selectivity and Efficiency

The development of advanced catalytic materials is crucial for improving the selectivity and efficiency of chemical reactions. For the production of 1,2-propanediol from biomass, for example, researchers have designed efficient core-shell catalysts. nih.gov These catalysts, consisting of a dealuminated beta zeolite core loaded with platinum and a magnesium hydroxide (B78521) shell, have shown good stability and yield. nih.gov The optimization of catalyst composition and reaction conditions, such as temperature and pressure, has been shown to significantly impact product yield. nih.gov For instance, in the catalytic conversion of 1,2-propanediol to propylene (B89431) oxide, supported alkali metal salts have been investigated as catalysts, with results indicating that catalysts with milder basicity lead to higher yields of the desired product. acs.org

Comprehensive Elucidation of Metabolic Pathways Specific to (±)-3-tert-Butoxy-1,2-propanediol

Understanding the metabolic pathways of propanediols is essential for developing new biotechnological production methods. Microbial fermentation is a key technology for converting renewable resources into chemicals like 1,2-propanediol. nih.gov Research has focused on engineering metabolic pathways in organisms such as Escherichia coli and Klebsiella pneumoniae to produce propanediols from sugars or glycerol (B35011). nih.govnih.gov For example, glycerol can be converted to 1,2-propanediol through two main pathways, one involving acetol as an intermediate and the other using lactaldehyde. researchgate.net A deeper understanding of the specific metabolic fate of the tert-butoxy (B1229062) group in (±)-3-tert-butoxy-1,2-propanediol within biological systems will be critical for assessing its environmental impact and potential for bioremediation.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Investigation into Novel Chemical Transformations and Derivatizations for High-Value Products

Research is ongoing to explore new chemical transformations and derivatizations of (±)-3-tert-butoxy-1,2-propanediol to create high-value products. The tert-butyl ether group is a widely used protecting group in organic synthesis due to its stability under basic conditions and ease of cleavage under acidic conditions. sci-hub.se This property makes (±)-3-tert-butoxy-1,2-propanediol a versatile intermediate for the synthesis of more complex molecules. For example, it can be used in the synthesis of novel chiral allenamides. orgsyn.org Furthermore, the diol functional group allows for a variety of subsequent chemical modifications, opening up possibilities for the creation of a wide range of derivatives with potential applications in materials science, pharmaceuticals, and other fields.

Q & A

Q. What are the optimized synthetic routes for (±)-3-tert-Butoxy-1,2-propanediol, and how do reaction conditions influence yield?

The synthesis typically involves acid-catalyzed etherification of glycerol derivatives with tert-butyl alcohol. Evidence suggests that acidic catalysts (e.g., sulfonic acid resins) at 60–80°C and controlled pressure (0.20 MPa) maximize regioselectivity toward the tert-butoxy product over competing isomers like 2-tert-butoxy-1,3-propanediol . Orthogonal testing and single-factor analysis indicate that molar ratios (e.g., 1:8 for diol to tert-butyl alcohol) and reaction time (3.5–5 hours) critically affect yields (>90%) .

Q. Which analytical techniques are most effective for characterizing (±)-3-tert-Butoxy-1,2-propanediol?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and purity by identifying peaks for the tert-butoxy group (δ ~1.2 ppm for -C(CH₃)₃) and hydroxyl protons (δ ~3.5–4.5 ppm). Mass spectrometry (MS) and FT-IR further validate molecular weight (174.2 g/mol) and functional groups (e.g., O-H stretch at 3300–3500 cm⁻¹) .

Q. What are the primary research applications of (±)-3-tert-Butoxy-1,2-propanediol in polymer chemistry?

The compound serves as a monomer or crosslinker in polyetherimide synthesis, where its bulky tert-butoxy group enhances flexibility and lowers the glass transition temperature (Tg). This modification improves processability in high-temperature applications, though studies on exact Tg reductions require further validation .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms for glycerol etherification to (±)-3-tert-Butoxy-1,2-propanediol?

Conflicting mechanisms (e.g., SN1 vs. SN2 pathways) can be resolved via kinetic modeling. Evidence from analogous diol etherification shows fractional orders in hydroxide ions (OH⁻) and substrate, suggesting a pre-equilibrium step involving acid-catalyzed protonation followed by nucleophilic attack. Rate constants (kₒbₛ) derived from pseudo-first-order plots under varying [OH⁻] and substrate concentrations clarify dominant pathways .

Q. What methodological strategies mitigate side-product formation during (±)-3-tert-Butoxy-1,2-propanediol synthesis?

Competing isomers (e.g., 2-tert-butoxy-1,3-propanediol) arise due to steric and electronic factors. Strategies include:

- Catalyst screening : Acidic ion-exchange resins favor tert-butoxy selectivity over branched isomers .

- Temperature modulation : Lower temperatures (≤60°C) reduce thermal degradation but may prolong reaction times.

- Post-synthesis purification : Vacuum distillation or molecular sieves remove unreacted tert-butyl alcohol and byproducts .

Q. How does (±)-3-tert-Butoxy-1,2-propanediol interact with biological systems, and what metabolic pathways are implicated?

While direct toxicological data are limited, structurally related diols (e.g., 3-chloro-1,2-propanediol) undergo alcohol dehydrogenase-mediated oxidation to chlorolactate, suggesting potential metabolic parallels. In vitro assays using hepatic microsomes or bacterial models (e.g., Corynebacterium spp.) could identify intermediates like glycidol, a known carcinogen, warranting caution in handling .

Q. What advanced computational methods predict the reactivity of (±)-3-tert-Butoxy-1,2-propanediol in catalytic systems?

Density Functional Theory (DFT) simulations model transition states in etherification reactions, revealing energy barriers for tert-butyl alcohol adsorption on acidic sites. Molecular dynamics (MD) further assess solvent effects (e.g., polar aprotic solvents stabilize intermediates), aiding in catalyst design .

Methodological Considerations

- Contradiction resolution : Conflicting regioselectivity reports in synthesis may stem from solvent polarity or catalyst acidity differences. Systematic benchmarking against reference data (e.g., NMR spectra from Sigma-Aldrich ) ensures reproducibility.

- Safety protocols : The compound’s WGK 3 classification mandates gloves and eyeshields during handling due to combustible liquid properties (flash point: 114°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.